molecular formula C7H9NO3S B13788103 5-Ethylpyridine-3-sulfonic acid CAS No. 801144-33-2

5-Ethylpyridine-3-sulfonic acid

Cat. No.: B13788103
CAS No.: 801144-33-2
M. Wt: 187.22 g/mol
InChI Key: ZVNOURKHCLTAJZ-UHFFFAOYSA-N
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Description

5-Ethylpyridine-3-sulfonic acid is an organic compound with the molecular formula C7H9NO3S. It is a derivative of pyridine, where the sulfonic acid group is attached to the third position of the pyridine ring, and an ethyl group is attached to the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Ethylpyridine-3-sulfonic acid typically involves the sulfonation of 5-ethylpyridine. One common method includes the reaction of 5-ethylpyridine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes, where 5-ethylpyridine is continuously fed into a reactor containing sulfur trioxide or chlorosulfonic acid. The reaction mixture is then quenched with water to yield the desired sulfonic acid derivative .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylpyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted pyridines .

Scientific Research Applications

5-Ethylpyridine-3-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylpyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ethyl group can enhance the compound’s hydrophobic interactions with target molecules, increasing its binding affinity .

Comparison with Similar Compounds

    Pyridine-3-sulfonic acid: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    5-Methylpyridine-3-sulfonic acid: Contains a methyl group instead of an ethyl group, leading to variations in hydrophobic interactions and binding affinity.

    4-Ethylpyridine-3-sulfonic acid: The ethyl group is attached to the fourth position, altering the compound’s steric and electronic properties.

Uniqueness: 5-Ethylpyridine-3-sulfonic acid is unique due to the presence of both the ethyl and sulfonic acid groups, which confer distinct chemical reactivity and binding properties. This combination makes it a valuable compound in various applications, particularly in catalysis and enzyme inhibition studies .

Properties

CAS No.

801144-33-2

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

5-ethylpyridine-3-sulfonic acid

InChI

InChI=1S/C7H9NO3S/c1-2-6-3-7(5-8-4-6)12(9,10)11/h3-5H,2H2,1H3,(H,9,10,11)

InChI Key

ZVNOURKHCLTAJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)S(=O)(=O)O

Origin of Product

United States

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